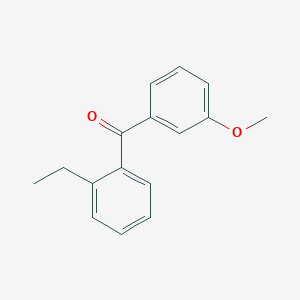

2-Ethyl-3'-methoxybenzophenone

Descripción

General Overview of Substituted Benzophenones in Contemporary Organic Synthesis and Research

Substituted benzophenones are pivotal building blocks and intermediates in a variety of chemical applications. They are notably utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. google.com For instance, certain benzophenone (B1666685) derivatives are key intermediates in the production of fungicides. google.com Their photochemical reactivity makes them valuable as photoinitiators in polymerization processes and as probes for studying light-induced reactions. mdpi.com The carbonyl group's interaction with light and its ability to abstract hydrogen atoms is a cornerstone of its utility in photochemistry. mdpi.com

Furthermore, the ability to modify the phenyl rings with different functional groups allows for the fine-tuning of the molecule's properties. This has led to their use in the development of advanced materials, such as Covalent Organic Frameworks (COFs), where substituted benzophenone imines can be employed in their synthesis. bldpharm.com The study of how different substituents affect the spectroscopic and electronic properties of the benzophenone core is an active area of research. tandfonline.comscispace.com

Academic Significance of Methoxy (B1213986) and Ethyl Substituents on Aromatic Ketone Scaffolds

The presence of methoxy (-OCH3) and ethyl (-CH2CH3) groups on the aromatic rings of a ketone scaffold, as seen in 2-Ethyl-3'-methoxybenzophenone, has profound implications for its chemical behavior and reactivity.

The methoxy group is an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic pi-system. This donation of electron density primarily increases the electron density at the ortho and para positions of the ring to which it is attached. wisc.edu This electronic effect influences the regioselectivity of further electrophilic aromatic substitution reactions and can also impact the spectroscopic properties of the molecule, such as its UV absorption. mdpi.comresearchgate.net The position of the methoxy group is crucial; in the case of this compound, the methoxy group is on the second phenyl ring (the 3'-position).

The ethyl group , an alkyl substituent, is generally considered a weak electron-donating group through an inductive effect. This also tends to activate the aromatic ring towards electrophilic substitution. The steric bulk of the ethyl group, particularly when located at the ortho position (the 2-position) as in this compound, can influence the conformation of the molecule by sterically hindering the rotation around the bond connecting the phenyl ring to the carbonyl group. This steric hindrance can, in turn, affect the molecule's photochemical and photophysical properties.

The combination of these two substituents at their respective positions in this compound would be expected to create a molecule with a unique set of electronic and steric characteristics, influencing its reactivity, spectroscopic behavior, and potential applications in synthesis and materials science. While specific research on this isomer is sparse, the foundational principles of physical organic chemistry provide a strong framework for understanding its likely properties and reactivity patterns.

General Information

| Property | Value | Source |

| Chemical Name | This compound | bldpharm.comglobalchemmall.com |

| CAS Number | 750633-65-9 | bldpharm.comglobalchemmall.comcrysdotllc.com |

| Molecular Formula | C16H16O2 | bldpharm.comglobalchemmall.comcrysdotllc.com |

| Molecular Weight | 240.3 g/mol |

Structure

3D Structure

Propiedades

IUPAC Name |

(2-ethylphenyl)-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-3-12-7-4-5-10-15(12)16(17)13-8-6-9-14(11-13)18-2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSJZZGKQUWEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641476 | |

| Record name | (2-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-65-9 | |

| Record name | (2-Ethylphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 3 Methoxybenzophenone

Retrosynthetic Disconnections and Strategic Planning for 2-Ethyl-3'-methoxybenzophenone

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to reliable forward reactions. For this compound, the most logical disconnections are across the carbon-carbonyl bonds, which are pivotal to the benzophenone (B1666685) scaffold.

Two primary retrosynthetic pathways emerge from this analysis:

Disconnection A: This pathway involves a disconnection between the carbonyl carbon and the 2-ethylphenyl ring. This suggests a Friedel-Crafts acylation reaction where the 3-methoxyphenyl group is part of the acylating agent (e.g., 3-methoxybenzoyl chloride) and reacts with ethylbenzene. Alternatively, it points towards a nucleophilic attack by an organometallic reagent derived from ethylbenzene onto a 3-methoxybenzoyl derivative.

Disconnection B: This alternative route breaks the bond between the carbonyl carbon and the 3-methoxyphenyl ring. In the forward direction, this corresponds to a Friedel-Crafts acylation of anisole (methoxybenzene) with 2-ethylbenzoyl chloride. It also suggests organometallic strategies where a nucleophile derived from anisole attacks a 2-ethylbenzoyl electrophile.

Strategic planning involves evaluating these pathways based on factors like the availability of starting materials, the electronic properties of the substituents, and potential regioselectivity issues. The ethyl group is an ortho-, para-directing activator, while the methoxy (B1213986) group is a strong ortho-, para-directing activator. These directing effects are crucial considerations in Friedel-Crafts approaches to avoid the formation of undesired isomers.

| Disconnection Pathway | Reactants (Forward Synthesis) | Key Reaction Type |

| Route A | Ethylbenzene + 3-Methoxybenzoyl chloride | Friedel-Crafts Acylation |

| 1-Bromo-2-ethylbenzene (via organometallic) + 3-Methoxybenzaldehyde/derivative | Organometallic Addition | |

| Route B | Anisole + 2-Ethylbenzoyl chloride | Friedel-Crafts Acylation |

| 3-Bromoanisole (via organometallic) + 2-Ethylbenzaldehyde/derivative | Organometallic Addition |

Classical Carbon-Carbon Bond Formation Strategies in Benzophenone Synthesis

Classical methods for ketone synthesis have long been the foundation for constructing benzophenone frameworks. These strategies typically involve the reaction of an electrophilic acyl source with a nucleophilic aromatic ring or organometallic species.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, involving the introduction of an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). pearson.commasterorganicchemistry.com The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. nih.govlibretexts.org

For the synthesis of this compound, two Friedel-Crafts routes are plausible:

Acylation of Ethylbenzene: The reaction of ethylbenzene with 3-methoxybenzoyl chloride. The ethyl group is an activating, ortho-, para-director. Acylation would likely occur at the para position due to steric hindrance from the ethyl group, leading to 4-ethyl-3'-methoxybenzophenone as the major product, not the desired 2-ethyl isomer.

Acylation of Anisole: The reaction of anisole with 2-ethylbenzoyl chloride. The methoxy group is a strong activating, ortho-, para-director. While the para-substituted product is typically favored, the steric bulk of the incoming 2-ethylbenzoyl group might influence the ortho/para ratio. However, achieving exclusive acylation at the meta position (required for the 3'-methoxy product) is not feasible under standard Friedel-Crafts conditions, as the reaction is governed by the directing effects of the methoxy group.

Due to these regioselectivity challenges, direct Friedel-Crafts acylation is often unsuitable for preparing highly substituted, unsymmetrical benzophenones like the target molecule without the use of specific directing groups or more advanced catalysts.

Organometallic reagents, such as Grignard (organomagnesium) and organolithium compounds, provide a powerful alternative by reversing the polarity of the aromatic nucleophile. These reactions offer better regiocontrol as the position of the metal is defined by the starting aryl halide.

A general approach involves the reaction of an aryl organometallic reagent with an appropriate electrophile:

Reaction with Acyl Derivatives: To form the ketone in a single step, the organometallic reagent can react with an acyl chloride or ester. However, a significant drawback is the potential for over-addition. The initially formed ketone is also electrophilic and can react with a second equivalent of the organometallic reagent to produce a tertiary alcohol byproduct. A more controlled approach utilizes Weinreb amides (N-methoxy-N-methylamides), which form a stable chelated intermediate that resists further addition and collapses to the ketone upon acidic workup.

Illustrative Organometallic Routes:

| Route | Organometallic Reagent | Electrophile | Intermediate/Product |

| 1 | 3-methoxyphenylmagnesium bromide | 2-ethylbenzaldehyde | (2-ethylphenyl)(3-methoxyphenyl)methanol |

| 2 | 2-ethylphenyllithium | 3-methoxybenzoyl chloride | This compound (risk of over-addition) |

| 3 | 3-methoxyphenylmagnesium bromide | N-methoxy-N-methyl-2-ethylbenzamide (Weinreb Amide) | This compound |

Acyl chlorides are the most common acylating agents in both Friedel-Crafts and organometallic reactions due to their high reactivity. nih.gov Carboxylic acid anhydrides are also effective in Friedel-Crafts reactions. nih.gov As discussed, the direct use of these highly reactive electrophiles with potent organometallic nucleophiles like Grignard or organolithium reagents can be problematic.

To circumvent the issue of over-addition, less reactive organometallic reagents can be employed. Organocadmium and organocuprate (Gilman) reagents show greater selectivity for acyl chlorides, typically stopping at the ketone stage. However, the high toxicity of cadmium compounds has limited their use.

The development of alternative carboxylic acid derivatives has been crucial. The aforementioned Weinreb amide is a prime example, providing a reliable and high-yielding method for ketone synthesis from organolithium or Grignard reagents. This strategy combines the regiochemical precision of organometallic reagents with the controlled reactivity of a specialized acyl donor.

Advanced Catalytic Approaches for the Construction of this compound

Modern organic synthesis increasingly relies on transition-metal-catalyzed cross-coupling reactions, which offer mild conditions, high functional group tolerance, and excellent selectivity. liv.ac.uk Palladium-catalyzed reactions are particularly prominent in the synthesis of diaryl ketones. acs.org

Palladium-catalyzed cross-coupling reactions provide powerful and regiochemically precise methods for forming the central C(sp²)-C(sp²) bond of the benzophenone core. These methods typically involve the coupling of an aryl organometallic species with an aryl halide or triflate in the presence of a palladium catalyst. For ketone synthesis, the reaction can be adapted to couple with an acyl chloride or to incorporate carbon monoxide (carbonylative coupling).

Suzuki Coupling: This reaction couples an arylboronic acid with an aryl halide. To form a ketone, one could couple 2-ethylphenylboronic acid with 3-methoxybenzoyl chloride. The reaction is tolerant of many functional groups and uses non-toxic boron reagents. A related method is the carbonylative Suzuki coupling, where three components—an aryl halide (e.g., 1-bromo-2-ethylbenzene), an arylboronic acid (e.g., 3-methoxyphenylboronic acid), and carbon monoxide—are coupled to form the ketone directly.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is typically prepared from the corresponding aryl halide and activated zinc or via transmetalation from an aryllithium. researchgate.net These reagents are highly reactive and couple efficiently with acyl chlorides under palladium catalysis to give ketones in good yields. researchgate.net For the target molecule, 3-methoxyphenylzinc chloride could be coupled with 2-ethylbenzoyl chloride.

Stille Coupling: This reaction involves the coupling of an organostannane (organotin) reagent with an aryl halide or acyl chloride. The Stille-carbonylative coupling of an aryl stannane with an aryl halide and CO is a well-established method for diaryl ketone synthesis. While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts can be drawbacks.

Comparison of Palladium-Catalyzed Methods:

| Coupling Reaction | Aryl Nucleophile | Aryl Electrophile | Typical Pd Catalyst | Key Advantages |

| Suzuki | Arylboronic Acid | Acyl Chloride / Aryl Halide (+CO) | Pd(PPh₃)₄, Pd(OAc)₂ | Low toxicity, high functional group tolerance |

| Negishi | Arylorganozinc | Acyl Chloride | Pd(PPh₃)₄ | High reactivity, mild conditions |

| Stille | Arylorganostannane | Acyl Chloride / Aryl Halide (+CO) | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups |

These advanced catalytic methods generally offer superior regiocontrol compared to classical Friedel-Crafts acylation, making them highly suitable for the unambiguous synthesis of complex unsymmetrical diaryl ketones like this compound. nih.gov

C-H Activation and Functionalization for Directed Ketone Synthesis

The synthesis of diaryl ketones, including this compound, is increasingly benefiting from modern synthetic strategies that prioritize atom and step economy. One such prominent strategy is the direct arylation through C-H (carbon-hydrogen) bond activation. This methodology circumvents the need for pre-functionalized starting materials, such as organometallic reagents (e.g., Grignard or organolithium compounds) or aryl halides, which are staples of traditional cross-coupling reactions like Suzuki or Stille couplings. By directly functionalizing an abundant and otherwise inert C-H bond, these methods offer a more streamlined and environmentally benign route to complex molecules. nih.gov

In the context of synthesizing this compound, a C-H activation approach would ideally involve the direct coupling of ethylbenzene and a suitable 3-methoxy-substituted acylating agent. Transition-metal catalysis, particularly with palladium (Pd), rhodium (Rh), or ruthenium (Ru), is central to these transformations. The reaction mechanism typically involves the coordination of the metal catalyst to the arene, followed by the cleavage of a specific C-H bond, often guided by a directing group to ensure regioselectivity. For the synthesis of the target compound, this would entail the ortho-acylation of ethylbenzene.

Research in this area has demonstrated the feasibility of C-H activation for coupling various arenes with aryl halides. nih.gov While specific protocols for this compound are not extensively detailed, the general principles are well-established. For instance, palladium-catalyzed direct arylation has been successfully applied to electron-rich and electron-deficient arenes, showcasing the versatility of this approach. nih.gov The development of dual-metal catalyzed systems, such as those combining gold and palladium, further expands the scope and efficiency of these reactions by facilitating distinct steps in the catalytic cycle. nih.gov

Table 1: Comparison of Synthetic Approaches for Diaryl Ketones

| Feature | Traditional Cross-Coupling (e.g., Suzuki, Stille) | Direct C-H Activation/Functionalization |

|---|---|---|

| Starting Materials | Requires pre-functionalized arenes (boronic acids, organostannanes, aryl halides). | Utilizes unactivated arenes (e.g., ethylbenzene). |

| Synthetic Steps | Often involves multiple steps to prepare starting materials. | Fewer steps, leading to higher overall efficiency. |

| Atom Economy | Lower, due to the generation of stoichiometric byproducts (e.g., halide salts). | Higher, as C-H is directly converted to C-C bond with minimal waste. |

| Reagents | May use toxic and hazardous reagents for pre-functionalization. | Potentially reduces the use of hazardous reagents. nih.gov |

| Regioselectivity | Predetermined by the position of the functional group. | Can be controlled by directing groups or inherent substrate reactivity. |

Photoredox Catalysis in Benzophenone Formation

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of chemical bonds under mild conditions by leveraging light energy to generate highly reactive radical intermediates. nih.govbeilstein-journals.org This approach offers a sustainable alternative to classical methods that often require harsh reagents or high temperatures. The formation of benzophenones can be achieved through photoredox-mediated pathways, typically involving the coupling of radical species.

A plausible photoredox catalytic cycle for the synthesis of this compound could proceed as follows:

Catalyst Excitation: A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*). uantwerpen.be

Single Electron Transfer (SET): The excited photocatalyst can then engage in a SET event. For instance, it could oxidize an electron-rich precursor of one of the aromatic rings to generate a radical cation or reduce a precursor of the other ring to form a radical anion.

Radical Generation: The resulting radical ion undergoes further transformation to generate a key aryl or acyl radical. For example, an aryl halide precursor could be reduced to a radical anion, which then fragments to release a halide and the desired aryl radical. beilstein-journals.org

Radical Coupling: The generated radical species can then couple to form the new C-C bond, constructing the benzophenone skeleton.

Catalyst Regeneration: The photocatalyst returns to its ground state through a final electron transfer step, completing the catalytic cycle.

This methodology allows for the coupling of diverse fragments that may not be compatible with traditional ionic reaction pathways. Consecutive Photoinduced Electron Transfer (conPET) processes can generate even more potent reductants or oxidants by exciting a stable radical ion intermediate, further expanding the reaction scope. beilstein-journals.orgscispace.com While direct photoredox synthesis of this compound is a specialized topic, the principles have been demonstrated in the formation of other complex molecules, including the construction of C-S and C-N bonds in benzothiazoles via radical coupling. rsc.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry is a foundational approach to chemical synthesis that aims to minimize or eliminate the use and generation of hazardous substances. uniroma1.itjddhs.com The application of its twelve principles to the synthesis of this compound can lead to more sustainable, efficient, and safer manufacturing processes. gcande.org Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and employing safer solvents and auxiliaries. jddhs.com

Solvent-Free and Aqueous Medium Reactions

A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Traditional syntheses of benzophenones, such as the Friedel-Crafts acylation, often use hazardous solvents like carbon tetrachloride or nitrobenzene. orgsyn.orgwikipedia.org

Solvent-Free Reactions: Performing reactions "neat" or under solvent-free conditions is an ideal green alternative. mdpi.com For the synthesis of benzophenone derivatives, this can be achieved by mixing the reactants, often with a solid catalyst, and providing energy through heating or microwave irradiation. This approach simplifies work-up procedures, reduces waste, and lowers costs. For example, solvent-less synthesis of chalcones, which are related α,β-unsaturated ketones, has been achieved with high yields under microwave irradiation. dost.gov.ph

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While organic reactants are often insoluble in water, the use of surfactants or phase-transfer catalysts can overcome this limitation. A patented method for preparing benzophenone compounds describes a reaction between an aromatic compound and a benzoyl chloride in the presence of a dimeric (Gemini) surfactant system. google.com This technique replaces hazardous organic solvents, and the surfactant can be reused, making the process both economical and environmentally friendly. google.com

Microwave-Assisted and Sonochemical Enhancements

Alternative energy sources can dramatically improve the efficiency and environmental footprint of chemical reactions.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. chemicaljournals.com This leads to rapid and uniform heating, which can drastically reduce reaction times from hours to minutes and often improve product yields. In the synthesis of benzophenone derivatives, microwave irradiation has been successfully applied to Claisen-Schmidt condensation and other reactions, providing a greener alternative to conventional heating methods. dost.gov.phsc.edu Some studies, however, note that benzophenone itself may not react well under certain microwave conditions without a solvent, highlighting the need for careful optimization. umich.edu

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chalcones

| Method | Catalyst | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | NaOH | Several hours | Moderate | dost.gov.ph |

| Microwave Irradiation | NaOH (Solvent-Free) | 2–10 min | 70–93% | dost.gov.ph |

| Microwave Irradiation | K2CO3 | 6–30 min | 48–66% | dost.gov.ph |

Sonochemical Enhancements: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. An ultrasound-assisted variation of the Stille cross-coupling reaction has been used to synthesize a series of diaryl ketones in moderate to excellent yields. Compared to conventional thermal methods, the sonochemical approach resulted in significantly shorter reaction times, higher yields, and a reduction in by-products.

Table 3: Effect of Ultrasound on Stille Cross-Coupling for Ketone Synthesis

| Condition | Reaction Time | Yield of Ketone (%) | Homo-coupling By-product (%) | Reference |

|---|---|---|---|---|

| Ultrasound Irradiation | 30 min | 66–98% | Not detected | |

| Conventional Heating (90°C) | 30 min | 13–27% | 8–14% | |

| Conventional Heating (90°C) | 20 hours | 29–47% | 15–25% |

Heterogeneous Catalysis for Sustainable Synthesis

In many industrial syntheses, including the Friedel-Crafts acylation for making benzophenones, homogeneous catalysts like aluminum chloride (AlCl₃) are used. orgsyn.orgoregonstate.edu While effective, these catalysts are typically required in stoichiometric amounts, are corrosive, and generate significant aqueous waste during work-up.

Heterogeneous catalysts, which exist in a different phase from the reactants (usually a solid catalyst in a liquid reaction mixture), offer a greener alternative. jddhs.comjddhs.com Their primary advantages include:

Easy Separation: The catalyst can be easily removed from the reaction mixture by simple filtration.

Reusability: Heterogeneous catalysts can often be recovered and reused for multiple reaction cycles, reducing cost and waste.

Reduced Waste: They eliminate the need for quenching and extensive aqueous work-up, minimizing waste streams.

For benzophenone synthesis, solid acid catalysts such as zeolites, clays, or sulfonic acid-functionalized resins can replace homogeneous Lewis acids like AlCl₃ in Friedel-Crafts reactions. While catalyst deactivation can sometimes be an issue in continuous flow systems, strategies such as the addition of catalyst promoters can mitigate these effects. rsc.org The use of heterogeneous palladium catalysts (e.g., Pd on carbon) in flow chemistry systems for coupling reactions also demonstrates the potential for creating more sustainable and scalable processes for producing complex organic molecules. rsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Ethyl 3 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for the complete structural assignment of 2-Ethyl-3'-methoxybenzophenone. A suite of 1D and 2D NMR experiments would be required to unambiguously determine the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR: A standard proton NMR spectrum would provide initial information on the number of distinct proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveal adjacent proton relationships. For this compound, one would expect to observe signals corresponding to the ethyl group (a triplet and a quartet), the methoxy (B1213986) group (a singlet), and a complex pattern of aromatic protons from the two substituted benzene (B151609) rings.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the two carbons of the ethyl group. The chemical shifts would provide insight into the electronic environment of each carbon.

2D-NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would be crucial for determining through-space correlations between protons that are in close proximity but not necessarily bonded. This would help to establish the relative orientation of the two aromatic rings and the position of the substituents.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, confirming which protons are spin-coupled to each other within the same spin system. This would be particularly useful for assigning the protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each protonated carbon by linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is a powerful tool for piecing together the molecular structure by connecting different fragments, such as linking the ethyl and methoxy groups to their respective aromatic rings and confirming the connection of both rings to the central carbonyl group.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This experimental mass would then be compared to the calculated mass for the molecular formula C₁₆H₁₆O₂, providing strong evidence for the elemental composition of the molecule.

In a tandem mass spectrometry (MS/MS) experiment, the molecular ion would be isolated and then fragmented. The resulting fragment ions would provide valuable information about the structure of the molecule. For benzophenones, characteristic fragmentation patterns often involve cleavage at the carbonyl group, leading to the formation of benzoyl-type cations. The specific fragmentation of this compound would be expected to yield fragments corresponding to the ethyl-substituted and methoxy-substituted portions of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other expected signals would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations from the aromatic rings, and C-O stretching vibrations for the ether linkage of the methoxy group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. While the carbonyl stretch is also observable in Raman, aromatic ring vibrations often give strong Raman signals. This technique would be useful for confirming the presence of the substituted benzene rings.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Chromophoric System Analysis

The study of the ultraviolet-visible (UV-Vis) absorption spectrum of this compound is crucial for understanding its electronic structure and the nature of its chromophoric system. Benzophenones typically exhibit characteristic absorption bands in the UV region arising from π→π* and n→π* electronic transitions. nih.gov The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and the solvent environment. nih.gov

A systematic analysis would involve recording the UV-Vis spectrum of this compound in solvents of varying polarities. This would help to distinguish between the different types of electronic transitions. For instance, the n→π* transition, which is formally forbidden, is expected to show a hypsochromic (blue) shift with increasing solvent polarity, while the π→π* transition would typically exhibit a bathochromic (red) shift. cir-safety.org

Detailed research findings would include the precise wavelengths of maximum absorption (λmax) and the corresponding molar extinction coefficients (ε). This data would allow for a quantitative comparison with other benzophenone (B1666685) derivatives and provide insights into the electronic effects of the ethyl and methoxy substituents.

Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) for n→π* transition | ε (M⁻¹cm⁻¹) | λmax (nm) for π→π* transition | ε (M⁻¹cm⁻¹) |

| Hexane | Data not available | Data not available | Data not available | Data not available |

| Ethanol (B145695) | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. For this compound, this technique would provide invaluable information about its molecular architecture and conformation. The analysis of benzophenone derivatives by X-ray crystallography has been reported for various substituted compounds, revealing details about their molecular geometry. rsc.org

A successful crystallographic study of this compound would yield a wealth of data, including the crystal system, space group, and unit cell dimensions. Crucially, it would provide precise bond lengths, bond angles, and torsion angles within the molecule. Of particular interest would be the dihedral angle between the two phenyl rings, which significantly influences the molecule's conjugation and photophysical properties. The conformation of the ethyl and methoxy substituents relative to the benzophenone core would also be elucidated.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal Data | |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Selected Bond Lengths (Å) | |

| C=O | Data not available |

| C-C (inter-ring) | Data not available |

| Selected Torsion Angles (°) | |

| Dihedral angle between phenyl rings | Data not available |

Computational Chemistry and Theoretical Investigations of 2 Ethyl 3 Methoxybenzophenone

Quantum Chemical Calculations of Molecular Geometry and Conformational Landscape

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetic properties of a molecule.

Density Functional Theory (DFT) Optimizations and Energetics

DFT methods, such as B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), would be employed to perform geometry optimizations of 2-Ethyl-3'-methoxybenzophenone. This would involve determining the lowest energy conformation of the molecule by exploring the potential energy surface. The rotational barriers around the single bonds connecting the phenyl rings to the carbonyl group, as well as the ethyl and methoxy (B1213986) groups, would be of particular interest in identifying stable conformers and their relative energies.

Ab Initio Methods for High-Level Electronic Structure Calculations

For a more rigorous determination of the electronic structure and energetics, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be utilized. nih.gov These methods, while computationally more demanding, provide a higher level of accuracy for electron correlation and can be used to benchmark the results obtained from DFT calculations.

Prediction and Correlation of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Transitions)

Computational methods are routinely used to predict spectroscopic data, which can then be compared with experimental results for validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C) for comparison with experimental spectra. epstem.net

IR Frequencies: The calculation of vibrational frequencies through harmonic frequency analysis at the optimized geometry can predict the infrared spectrum. The resulting frequencies are often scaled to account for anharmonicity and systematic errors in the computational method.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the most common method for calculating the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing varying electrostatic potentials. researchgate.net Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and the methoxy group's oxygen, and positive potentials around the aromatic protons.

Frontier Molecular Orbital (FMO) Analysis for Understanding Electronic Interactions

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal the regions of the molecule most involved in electron donation and acceptance.

Reaction Pathway Elucidation and Transition State Analysis for Key Transformations

Computational chemistry can be used to model the mechanisms of chemical reactions, including identifying intermediates and transition states. usfq.edu.ec For key transformations involving this compound, such as its synthesis or subsequent reactions, computational methods could be used to:

Locate Transition States: Algorithms are used to find the saddle points on the potential energy surface that correspond to the transition states of a reaction.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations can confirm that a located transition state connects the correct reactants and products.

Future computational studies on this compound would provide valuable insights into its fundamental chemical properties and reactivity, complementing experimental findings and guiding further research.

Mechanistic Studies and Reactivity Profiles of 2 Ethyl 3 Methoxybenzophenone

Reaction Mechanisms Involving the Carbonyl Group

The carbonyl group is a key functional group that dictates a significant portion of the reactivity of 2-Ethyl-3'-methoxybenzophenone. Its reactivity is modulated by the electronic contributions of the attached aromatic rings.

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. Nucleophilic addition is a fundamental reaction of ketones, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, breaking the carbon-oxygen pi bond and moving the electron pair onto the oxygen atom.

The rate of nucleophilic addition is influenced by the electronic properties of the substituents on the aromatic rings. In this compound, the ethyl group on one ring is a weak electron-donating group through induction, while the methoxy (B1213986) group on the other ring is a stronger electron-donating group through resonance. Both of these groups increase the electron density on the aromatic rings, which in turn can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzophenone (B1666685). This suggests that this compound would be slightly less reactive towards nucleophiles than benzophenone itself.

Reduction of the carbonyl group is a specific type of nucleophilic addition where the nucleophile is a hydride ion (H⁻), typically delivered from a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction proceeds via a similar mechanism to yield 2-ethyl-3'-methoxybenzhydrol.

Table 1: Predicted Relative Reactivity towards Nucleophilic Addition

| Compound | Substituents | Electronic Effect | Predicted Relative Reactivity |

| Benzophenone | None | Neutral | Baseline |

| 4,4'-Dinitrobenzophenone | Two -NO₂ groups | Strong electron-withdrawing | Higher |

| This compound | -C₂H₅, -OCH₃ | Electron-donating | Lower |

| 4,4'-Dimethoxybenzophenone | Two -OCH₃ groups | Strong electron-donating | Much lower |

This compound possesses alpha-hydrogens on the ethyl group, which are adjacent to the carbonyl group. These hydrogens are weakly acidic and can be abstracted by a strong base to form an enolate ion. The resulting enolate is stabilized by resonance, with the negative charge delocalized between the alpha-carbon and the oxygen atom of the carbonyl group.

The formation of the enolate is the basis for keto-enol tautomerism. In the presence of an acid or base catalyst, this compound can exist in equilibrium with its enol tautomer. For most simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium.

Table 2: Alpha-Hydrogen Abstraction and Enolization

| Structure |

| Keto Form |

| Enolate Form |

| Enol Form |

Benzophenone and its derivatives are well-known to undergo photochemical reactions. Upon absorption of UV light, this compound is expected to be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The triplet state has a diradical character and can abstract a hydrogen atom from a suitable donor molecule to form a ketyl radical. This reactivity is a hallmark of benzophenones and is utilized in various photochemical processes. The presence of the electron-donating ethyl and methoxy groups may influence the energy levels of the excited states and the quantum yield of the photoreduction process.

Reactivity of the Aromatic Rings and Substituents

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the differing electronic effects of their substituents.

The ethyl group is an activating group and an ortho-, para-director due to its electron-donating inductive effect. Conversely, the benzoyl group is a deactivating group and a meta-director due to its electron-withdrawing inductive and resonance effects. When both are present on the same ring, their directing effects must be considered. In this case, the activating ethyl group will direct incoming electrophiles to the positions ortho and para to it. However, the deactivating effect of the benzoyl group will make this ring less reactive than benzene (B151609). Steric hindrance from the bulky benzoyl group and the other aromatic ring will likely favor substitution at the para position relative to the ethyl group.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Ethyl-Substituted Ring

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 2-(4-Nitro-2-ethylbenzoyl)-1-methoxybenzene |

| Bromination | Br⁺ | 2-(4-Bromo-2-ethylbenzoyl)-1-methoxybenzene |

| Friedel-Crafts Acylation | RCO⁺ | 2-(4-Acyl-2-ethylbenzoyl)-1-methoxybenzene |

The methoxy group is a strongly activating group and an ortho-, para-director due to its powerful electron-donating resonance effect. The benzoyl group, as mentioned, is a deactivating meta-director. In a competition between a strongly activating ortho-, para-director and a deactivating meta-director, the activating group's influence generally dominates. wikipedia.org Therefore, electrophilic substitution will be directed to the positions ortho and para to the methoxy group. The deactivating effect of the benzoyl group will be overcome by the strong activation of the methoxy group, making this ring significantly more reactive than the ethyl-substituted ring. The positions ortho to the methoxy group are at the 2' and 4' positions, while the para position is at the 6' position. Steric hindrance from the adjacent benzoyl group will likely disfavor substitution at the 2' position, making the 4' and 6' positions the most probable sites of attack.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Methoxy-Substituted Ring

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO₂⁺ | 2-Ethyl-1-(4-methoxy-3-nitrobenzoyl)benzene and 2-Ethyl-1-(2-methoxy-5-nitrobenzoyl)benzene |

| Bromination | Br⁺ | 2-Ethyl-1-(3-bromo-4-methoxybenzoyl)benzene and 2-Ethyl-1-(5-bromo-2-methoxybenzoyl)benzene |

| Friedel-Crafts Alkylation | R⁺ | 2-Ethyl-1-(4-methoxy-3-alkylbenzoyl)benzene and 2-Ethyl-1-(2-methoxy-5-alkylbenzoyl)benzene |

Photochemical Reactions and Excited State Behavior of this compound

The photochemistry of benzophenones is characterized by the reactivity of the n,π* triplet excited state of the carbonyl group. Upon absorption of UV light, this compound is expected to undergo efficient intersystem crossing from the initially formed singlet excited state to the more stable triplet state. The reactivity of this triplet diradical dictates the subsequent photochemical pathways.

Photoreduction and Photoaddition Mechanisms

Photoreduction: In the presence of a suitable hydrogen donor, the triplet excited state of this compound can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of this radical then yields a pinacol. For instance, irradiation in a solvent like isopropanol would result in the formation of the corresponding pinacol and acetone. The generally accepted mechanism proceeds as follows:

Excitation and Intersystem Crossing: (C6H5)(C6H4OCH3)C=O + hν → 1[(C6H5)(C6H4OCH3)C=O]* → 3[(C6H5)(C6H4OCH3)C=O]*

Hydrogen Abstraction: 3[(C6H5)(C6H4OCH3)C=O]* + (CH3)2CHOH → (C6H5)(C6H4OCH3)Ċ-OH + (CH3)2Ċ-OH

Dimerization: 2 (C6H5)(C6H4OCH3)Ċ-OH → [(C6H5)(C6H4OCH3)C(OH)]2

Photoaddition: Photoaddition reactions can occur with alkenes to form oxetanes (the Paternò–Büchi reaction). The triplet excited benzophenone adds to the alkene in a stepwise manner, proceeding through a 1,4-diradical intermediate. The regioselectivity and stereoselectivity of this reaction are dependent on the nature of the alkene.

Intramolecular and Intermolecular Photochemical Processes

The presence of an ethyl group at the 2-position of one of the phenyl rings opens up a significant pathway for an intramolecular photochemical reaction. Specifically, the γ-hydrogens on the ethyl group are susceptible to abstraction by the excited carbonyl oxygen. This process is known as a Norrish Type II reaction.

The mechanism involves a six-membered cyclic transition state, leading to the formation of a 1,4-biradical. This biradical can then undergo two primary reactions:

Cyclization: Formation of a cyclobutanol derivative.

Cleavage: Fragmentation to yield an enol tautomer of a smaller ketone and an alkene (in this case, ethylene). The enol will then tautomerize to the more stable ketone.

Intermolecular processes, as discussed in the photoreduction section, involve the abstraction of a hydrogen atom from a solvent or another molecule in the reaction mixture. The competition between intramolecular and intermolecular pathways depends on the concentration of the hydrogen donor and the conformational flexibility of the molecule. In dilute solutions of inert solvents, the intramolecular Norrish Type II process is expected to be a dominant pathway for this compound.

Photosensitization and Quenching Kinetics

Benzophenone and its derivatives are well-known photosensitizers . This property arises from their efficient intersystem crossing to the triplet state and their relatively high triplet energies. This compound can transfer its triplet energy to another molecule (an acceptor) with a lower triplet energy, causing the acceptor to become photoexcited while the benzophenone returns to its ground state.

The efficiency of this energy transfer is diffusion-controlled and can be described by the Stern-Volmer equation. The process is crucial in many photochemical applications where direct excitation of the acceptor molecule is inefficient.

Quenching of the excited triplet state of this compound can occur through various mechanisms, including:

Energy Transfer: As described in photosensitization.

Electron Transfer: Reaction with an electron donor or acceptor.

Chemical Quenching: Irreversible reaction with a quencher molecule.

The rate of quenching is a critical parameter in determining the quantum yield of photochemical reactions. The quenching rate constant (kq) can be determined experimentally by measuring the decrease in the phosphorescence lifetime or the reduction in the quantum yield of a photochemical reaction in the presence of a known concentration of a quencher.

Table 2: Representative Triplet Energies and Lifetimes for Substituted Benzophenones

| Compound | Triplet Energy (ET, kcal/mol) | Triplet Lifetime (τT, μs) in Benzene |

| Benzophenone | 69 | ~5 |

| 4-Methoxybenzophenone | 71 | ~10 |

| 2-Methylbenzophenone | 68 | ~3 |

The presence of the electron-donating methoxy group may slightly influence the energy and lifetime of the triplet state of this compound compared to the parent benzophenone.

Derivatization and Functionalization Strategies for 2 Ethyl 3 Methoxybenzophenone

Chemical Transformations of the Carbonyl Functionality

The benzophenone (B1666685) carbonyl group is a primary site for chemical modification, offering a gateway to a diverse range of derivatives. Its reactivity is characterized by susceptibility to nucleophilic attack, allowing for the formation of various carbon-nitrogen and carbon-carbon double bonds.

Formation of Oximes, Hydrazones, and Related Derivatives

The reaction of ketones with hydroxylamine (B1172632), hydrazine (B178648), and their substituted derivatives is a classic and efficient method for transforming the carbonyl group. These condensation reactions typically proceed via nucleophilic attack on the carbonyl carbon, followed by dehydration to yield the corresponding C=N double bond.

For 2-Ethyl-3'-methoxybenzophenone, treatment with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide (B78521) or pyridine) in a protic solvent like ethanol (B145695) would be expected to yield the corresponding oxime. orgsyn.org Similarly, reaction with hydrazine or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) under acidic or basic conditions would produce the respective hydrazones. nih.govjocpr.com These derivatives are often crystalline solids, making them useful for characterization.

Table 1: Predicted Carbonyl Condensation Reactions

| Reactant | Product Type | General Conditions |

|---|---|---|

| Hydroxylamine (NH₂OH) | Oxime | Ethanol, Base (e.g., NaOH), Reflux |

| Hydrazine (N₂H₄) | Hydrazone | Ethanol, Acetic Acid (catalyst), Reflux |

| Phenylhydrazine | Phenylhydrazone | Ethanol, Acetic Acid (catalyst) |

Alkylation and Arylation via Enolate Chemistry

The ethyl group attached to the benzoyl moiety possesses acidic protons on the α-carbon (the methylene (B1212753) group), which are rendered acidic by the adjacent carbonyl group. Treatment with a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), can deprotonate this position to form a resonance-stabilized enolate. bham.ac.ukmnstate.edu This enolate is a potent nucleophile and can react with various electrophiles.

Alkylation can be achieved by treating the enolate with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction. libretexts.orglibretexts.org This would result in the formation of a new carbon-carbon bond at the α-position of the ethyl group, yielding a 2-(1-alkylpropyl)-3'-methoxybenzophenone derivative. It is crucial to use a strong base like LDA to ensure complete and irreversible enolate formation, minimizing side reactions such as self-condensation. mnstate.edu Arylation of enolates is more complex but can be achieved using specific palladium-catalyzed cross-coupling reactions with aryl halides, though this is less common than alkylation.

A potential challenge in the enolate chemistry of this compound is regioselectivity. The protons of the methylene group are the most acidic and kinetically favored for deprotonation. However, under thermodynamic conditions, deprotonation could potentially occur at other sites, although this is less likely for a simple ethyl group.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions provide a powerful method for converting the carbonyl group of a ketone into a carbon-carbon double bond (an alkene).

The Wittig reaction involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). wikipedia.orglibretexts.org For this compound, this would transform the C=O group into a C=C bond, yielding a substituted alkene. The steric hindrance of the benzophenone derivative might necessitate the use of more reactive, unstabilized ylides. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative that employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with sterically hindered ketones. alfa-chemistry.comyoutube.com The HWE reaction often provides excellent stereoselectivity, typically favoring the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org The water-soluble phosphate (B84403) byproduct of the HWE reaction also simplifies purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wikipedia.org

Table 2: Comparison of Olefination Reactions for Ketones

| Reaction | Reagent Type | Key Advantages | Expected Product with CH₃-Reagent |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide | Broad functional group tolerance | 1-(3-methoxyphenyl)-1-phenyl-1-propene |

This table outlines the general characteristics of these reactions as they would apply to this compound.

Selective Functionalization of the Ethyl Side Chain

The ethyl group, specifically its benzylic methylene (–CH₂–) position, is activated by the adjacent aromatic ring and carbonyl group, making it a prime target for selective functionalization.

Oxidation Reactions to Carboxylic Acid or Alcohol Derivatives

The benzylic position of an alkylbenzene is susceptible to oxidation. Strong oxidizing agents, such as hot, acidic potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the entire alkyl side chain to a carboxylic acid. libretexts.orgopenstax.org In the case of this compound, this vigorous oxidation would cleave the ethyl group, yielding 2-benzoyl-3'-methoxybenzoic acid.

More controlled oxidation to generate an alcohol derivative, 2-(1-hydroxyethyl)-3'-methoxybenzophenone, would require milder conditions. Selective oxidation of alkyl aromatics to the corresponding ketone or alcohol can be achieved using catalyst systems with molecular oxygen or other selective oxidants, though this often requires specific catalytic setups to avoid over-oxidation. nih.gov An alternative route to the alcohol would be via halogenation followed by nucleophilic substitution, as described below.

Halogenation and Subsequent Substitution Reactions

The benzylic protons on the ethyl group are susceptible to free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light) would selectively introduce a bromine atom at the benzylic position, yielding 2-(1-bromoethyl)-3'-methoxybenzophenone. This reaction proceeds via a resonance-stabilized benzylic radical, making the α-position the preferred site of halogenation over the terminal methyl group. youtube.com

The resulting benzylic halide is a versatile intermediate. It is highly reactive towards nucleophilic substitution (via Sₙ1 or Sₙ2 pathways). For example, hydrolysis with water or hydroxide can yield the corresponding alcohol, 2-(1-hydroxyethyl)-3'-methoxybenzophenone. prepchem.com Reaction with other nucleophiles, such as cyanide, azide, or amines, would allow for the introduction of a wide variety of functional groups at this position, further expanding the synthetic utility of the parent compound.

Table 3: Predicted Side-Chain Functionalization Reactions

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| Vigorous Oxidation | KMnO₄, H₃O⁺, heat | 2-Benzoyl-3'-methoxybenzoic acid |

| Radical Halogenation | N-Bromosuccinimide (NBS), AIBN | 2-(1-Bromoethyl)-3'-methoxybenzophenone |

| Substitution (from halide) | H₂O or OH⁻ | 2-(1-Hydroxyethyl)-3'-methoxybenzophenone |

This table illustrates plausible transformations based on established reactivity patterns for benzylic systems.

Introduction of New Functionalities onto the Aromatic Rings of this compound

The introduction of new functionalities onto the aromatic rings of this compound is a key strategy for modifying its chemical and physical properties, enabling the synthesis of a diverse range of derivatives. The existing substituents—an ethyl group on one ring (Ring A) and a methoxy (B1213986) group on the other (Ring B), bridged by a carbonyl group—exert significant influence on the regioselectivity of further functionalization.

The ethyl group is a weakly activating ortho-, para-director, meaning it increases the electron density of the aromatic ring it is attached to and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Conversely, the methoxy group is a strongly activating ortho-, para-director due to its ability to donate electron density via resonance. The carbonyl group, however, is a deactivating meta-director, withdrawing electron density from both aromatic rings and directing incoming electrophiles to the meta positions relative to the carbonyl bridge. The interplay of these electronic effects dictates the outcome of various derivatization strategies.

Regioselective Halogenation and Nitration

Regioselective Halogenation:

Halogenation of this compound introduces halogen atoms (F, Cl, Br, I) onto the aromatic rings, a crucial step for subsequent cross-coupling reactions or for modulating the compound's biological activity. The regioselectivity of halogenation is governed by the directing effects of the existing substituents.

On Ring A, the ethyl group directs halogenation to the ortho and para positions. However, the para position is already substituted by the benzoyl group. Therefore, substitution is expected to occur at the ortho positions (C3 and C5). Steric hindrance from the adjacent ethyl and benzoyl groups may influence the distribution of the mono- and di-halogenated products.

On Ring B, the strongly activating methoxy group directs halogenation to its ortho and para positions (C2', C4', and C6'). The C2' and C6' positions are ortho to the methoxy group, while the C4' position is para. The deactivating effect of the carbonyl group at the meta positions (C2' and C6') will compete with the activating effect of the methoxy group. However, the powerful activating nature of the methoxy group is expected to dominate, leading primarily to substitution at the positions it activates.

| Reaction | Reagents and Conditions | Major Product(s) | Predicted Regioselectivity |

| Bromination | Br₂, FeBr₃, in CCl₄, rt | Mono- and di-brominated derivatives | Ring B: Predominantly at C2', C4', and C6' due to the strong activating effect of the methoxy group. Ring A: To a lesser extent at C3 and C5. |

| Chlorination | Cl₂, AlCl₃, in CH₂Cl₂, 0 °C to rt | Mono- and di-chlorinated derivatives | Similar to bromination, with a preference for substitution on the more activated Ring B. |

Regioselective Nitration:

Nitration introduces a nitro group (-NO₂) onto the aromatic rings, which can serve as a precursor for an amino group or as an electron-withdrawing group to tune the molecule's electronic properties. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

The directing effects are similar to those in halogenation. The methoxy-substituted ring (Ring B) is significantly more activated towards nitration than the ethyl-substituted ring (Ring A). Therefore, nitration is expected to occur predominantly on Ring B at the positions ortho and para to the methoxy group. The deactivating influence of the carbonyl group will direct away from the positions ortho to it, further favoring substitution at C4' and C6'.

| Reaction | Reagents and Conditions | Major Product(s) | Predicted Regioselectivity |

| Nitration | HNO₃, H₂SO₄, 0-10 °C | Mono- and di-nitro derivatives | Ring B: Predominantly at C4' and C6' due to the combined directing effects of the methoxy and carbonyl groups. Ring A: Minimal nitration expected due to lower activation compared to Ring B. |

Sulfonation and Other Electrophilic Aromatic Modifications

Sulfonation:

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic rings, which can enhance water solubility or act as a directing group for subsequent transformations. The reaction is typically performed with fuming sulfuric acid (H₂SO₄/SO₃).

Similar to halogenation and nitration, the methoxy-activated ring (Ring B) is the preferred site for sulfonation. The strong activating effect of the methoxy group will direct the incoming electrophile to the ortho and para positions. The deactivating effect of the carbonyl group will disfavor substitution at the positions ortho to it.

| Reaction | Reagents and Conditions | Major Product(s) | Predicted Regioselectivity |

| Sulfonation | Fuming H₂SO₄, rt to 50 °C | Mono- and di-sulfonated derivatives | Ring B: Primarily at the C4' and C6' positions. Ring A: Less favorable due to weaker activation. |

Other Electrophilic Aromatic Modifications:

Other electrophilic aromatic substitutions, such as Friedel-Crafts alkylation and acylation, can also be employed to introduce new carbon-based functionalities. However, the deactivating nature of the benzoyl group can make these reactions challenging on this substrate. The presence of the activating methoxy group on Ring B makes it the more likely site for such modifications, provided that appropriate catalysts and reaction conditions are utilized to overcome the deactivation by the carbonyl group.

Palladium-Catalyzed Cross-Coupling for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize these methods, this compound must first be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate (-OTf). As established in the halogenation section, these groups can be regioselectively introduced, primarily onto the more activated Ring B.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction pairs an organoboron compound (boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is highly versatile for forming aryl-aryl bonds. Halogenated or triflated derivatives of this compound can be coupled with a variety of arylboronic acids to introduce new aromatic rings.

| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |

| Suzuki-Miyaura | 4'-Bromo-2-ethyl-3'-methoxybenzophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | High |

| Suzuki-Miyaura | 6'-Iodo-2-ethyl-3'-methoxybenzophenone | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | High |

Sonogashira Coupling:

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide or triflate, catalyzed by palladium and a copper co-catalyst. This reaction is invaluable for introducing alkynyl functionalities, which can be further elaborated.

| Reaction | Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Typical Yield |

| Sonogashira | 4'-Iodo-2-ethyl-3'-methoxybenzophenone | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | High |

| Sonogashira | 6'-Bromo-2-ethyl-3'-methoxybenzophenone | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | Good |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. This reaction provides a direct route to arylamine derivatives of this compound.

| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield |

| Buchwald-Hartwig | 4'-Bromo-2-ethyl-3'-methoxybenzophenone | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | High |

| Buchwald-Hartwig | 6'-Bromo-2-ethyl-3'-methoxybenzophenone | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | Good |

Advanced Applications and Roles of 2 Ethyl 3 Methoxybenzophenone in Chemical Research

Utilization as a Molecular Scaffold in Complex Organic Synthesis

The diaryl ketone structure of 2-Ethyl-3'-methoxybenzophenone provides a robust framework that can be elaborated into more complex molecular architectures. Its utility as a molecular scaffold can be envisioned in the synthesis of bioactive molecules and the construction of intricate cyclic systems.

Benzophenone (B1666685) derivatives are integral to the structure of numerous biologically active compounds and have served as starting materials for the synthesis of various pharmaceuticals. The carbonyl group of this compound is a key functional handle for a variety of chemical transformations. For instance, it can undergo reduction to the corresponding diphenylmethanol, which can be a precursor to further derivatives. Additionally, the aromatic rings can be functionalized through electrophilic substitution reactions, although the directing effects of the existing ethyl and methoxy (B1213986) substituents would need to be considered.

The synthesis of novel bioactive compounds often involves the strategic combination of different pharmacophores. The this compound moiety could be incorporated into larger molecules to modulate their pharmacological properties, such as binding affinity to biological targets or their pharmacokinetic profiles.

| Potential Bioactive Molecule Class | Synthetic Transformation from this compound | Potential Therapeutic Area |

| Substituted Diphenylmethanes | Reduction of the carbonyl group | Antihistaminic, Anticholinergic |

| Triarylmethanols | Grignard reaction at the carbonyl group | Antimicrobial, Anticancer |

| Fused Polycyclic Aromatics | Intramolecular cyclization reactions | Antiviral, Neuroprotective |

This table presents hypothetical applications based on the known reactivity of the benzophenone scaffold.

The carbonyl group and the aromatic rings of this compound offer multiple reaction sites for the construction of heterocyclic and macrocyclic structures. For example, the carbonyl group can participate in condensation reactions with binucleophiles to form various five- or six-membered heterocycles.

Furthermore, functionalization of the aromatic rings, for instance, through the introduction of additional reactive groups, could pave the way for its use as a building block in the synthesis of macrocycles. Macrocyclic compounds are of significant interest in drug discovery and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The specific substitution pattern of this compound could impart desirable rigidity or pre-organization to a macrocyclic structure.

| Cyclic System | Synthetic Strategy Involving this compound |

| Dihydrobenzofurans | Intramolecular cyclization of an ortho-functionalized derivative |

| Quinolines | Friedländer annulation with an appropriate amino-ketone |

| Benzophenone-containing Macrocycles | Di-functionalization followed by ring-closing metathesis or other cyclization methods |

This table outlines potential synthetic routes to cyclic systems, which are speculative for this specific compound.

Incorporation into Materials Chemistry and Polymer Science

The photophysical and electronic properties of the benzophenone core make it an attractive component for advanced materials. The ethyl and methoxy substituents on this compound can be used to fine-tune these properties, such as solubility and solid-state packing, which are crucial for material performance.

Benzophenone and its derivatives are well-known photoinitiators and cross-linking agents in polymer chemistry. Upon absorption of UV light, the benzophenone moiety can be excited to a triplet state, which can then abstract a hydrogen atom from a polymer backbone, leading to the formation of covalent cross-links. If this compound were functionalized with polymerizable groups, such as vinyl or acrylic moieties, it could be incorporated as a monomer into a polymer chain. Subsequent UV irradiation would then induce cross-linking, leading to the formation of robust polymer networks with tailored mechanical and thermal properties.

The conjugated diaryl ketone system of this compound suggests its potential for use in organic electronic materials. While benzophenone itself is not a strong luminophore, its derivatives can be incorporated into larger conjugated systems to influence the electronic properties of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Furthermore, the carbonyl oxygen and the methoxy group of this compound could act as coordinating sites for metal ions. If incorporated into a ligand structure, it could form metal complexes with interesting photophysical or catalytic properties. The electronic nature of the substituents would influence the ligand field strength and the redox properties of the resulting metal complex, which are critical parameters for applications in areas such as light-emitting materials or sensors.

| Material Application | Potential Role of this compound | Key Influencing Factors |

| UV-curable Coatings | Photoinitiator or cross-linking agent | Efficiency of intersystem crossing and hydrogen abstraction |

| Organic Semiconductors | Component of a larger conjugated molecule | Energy levels of frontier molecular orbitals |

| Metal-Organic Frameworks (MOFs) | Part of a multitopic organic linker | Coordination geometry and porosity |

This table provides a conceptual overview of potential materials science applications.

Role in Catalysis and Reaction Development

The inherent photochemical reactivity of the benzophenone core is central to its potential applications in catalysis.

Substituted benzophenones are widely used as photosensitizers in photoredox catalysis. Upon photoexcitation, they can facilitate energy transfer to other molecules or engage in electron transfer processes to initiate chemical reactions. The specific substitution pattern of this compound would affect its absorption spectrum, excited-state energies, and redox potentials, thereby influencing its efficacy as a photocatalyst for specific transformations. For instance, the electron-donating nature of the methoxy group could modulate its excited-state reactivity.

In addition to photoredox catalysis, the carbonyl group of this compound could potentially serve as a Lewis basic site to activate substrates in certain catalytic cycles. While less common than its photochemical applications, this mode of action could be explored in the development of new catalytic methodologies. The development of reactions catalyzed by benzophenone derivatives often focuses on harnessing their ability to generate radical intermediates under mild conditions, enabling a wide range of C-H functionalization and other bond-forming reactions.

Ligand Design for Organometallic Catalysis

There are no available scientific reports or studies detailing the design, synthesis, or application of this compound as a ligand in organometallic catalysis. The chemical structure of benzophenones can be functionalized to act as ligands, but specific research employing the 2-ethyl and 3'-methoxy substitution pattern for this purpose has not been documented in the reviewed literature.

Academic Studies of Its Use as a Photoinitiator in Radical Polymerization

While benzophenone and its derivatives are a well-established class of Type II photoinitiators, academic studies specifically investigating this compound for this role are not present in the available scientific literature. Research typically focuses on how different substituents on the benzophenone core affect the efficiency of radical generation, but the specific substitution pattern of this compound has not been a subject of such published studies. Consequently, no data on its photoinitiation efficiency, reaction kinetics, or application in polymer synthesis could be found.

Probes for Mechanistic Investigations in Organic and Physical Organic Chemistry

The use of this compound as a probe for mechanistic investigations in organic and physical organic chemistry is not described in the current body of scientific literature. Ketones, including benzophenones, can be used as spectroscopic probes or as reactants in mechanistic studies, but no research has been published that specifically utilizes this compound for these purposes. Therefore, there are no detailed research findings or data tables related to its application in this area.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethyl-3'-methoxybenzophenone, and how can purity be optimized?

- Methodology :

- Friedel-Crafts Acylation : React 3-methoxybenzophenone with ethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) .

- Purification : Use column chromatography (silica gel, gradient elution with hexane:ethyl acetate) followed by recrystallization from ethanol. Purity ≥98% can be confirmed via HPLC (C18 column, mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .

Q. How should researchers characterize this compound structurally?

- Analytical Techniques :

- NMR : ¹H NMR (CDCl₃) expects signals at δ 1.2–1.4 ppm (triplet, -CH₂CH₃), δ 3.8 ppm (singlet, -OCH₃), and aromatic protons between δ 6.8–7.8 ppm. Compare with spectral libraries for benzophenone analogs .

- FT-IR : Confirm carbonyl (C=O) stretch at ~1660 cm⁻¹ and methoxy (-OCH₃) at ~1250 cm⁻¹ .

- Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 270.3 (C₁₆H₁₆O₂) .

Q. What solvents are suitable for dissolving this compound in experimental settings?

- Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 15–20 |

| Acetone | 30–35 |

| Dichloromethane | 50–60 |

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and methoxy substituents influence reactivity in cross-coupling reactions?

- Mechanistic Analysis :

- The methoxy group (-OCH₃) acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution. The ethyl group introduces steric hindrance, reducing regioselectivity in reactions like Suzuki-Miyaura coupling. Use DFT calculations (e.g., Gaussian 09) to model charge distribution .

- Case Study : Compare reaction yields with/without ethyl substitution in palladium-catalyzed couplings .

Q. What strategies mitigate photodegradation of this compound under UV exposure?

- Experimental Design :

- Accelerated Stability Testing : Expose samples to UV light (λ = 365 nm) in a photoreactor. Analyze degradation products via LC-MS/MS (e.g., quinone derivatives) .

- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or UV absorbers (e.g., TiO₂ nanoparticles) to reduce degradation by 40–60% .

Q. How can computational models predict the environmental toxicity of this compound?

- Methodology :

- Use QSAR (Quantitative Structure-Activity Relationship) models to estimate log Kow (octanol-water partition coefficient) and bioaccumulation potential.

- Data Input : Molecular weight (270.3 g/mol), polar surface area (45.5 Ų), and hydrogen-bonding sites .